
1,4-Cyclohexanedione bis(ethylene ketal)
Overview
Description
1,4-Cyclohexanedione bis(ethylene ketal) (CAS 637-88-7) is a bicyclic ketal derived from 1,4-cyclohexanedione and ethylene glycol. Its molecular formula is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol . The compound features two ethylene ketal groups that protect both carbonyl positions of the parent diketone, forming a rigid spirocyclic structure. This full protection enhances thermal stability and resistance to hydrolysis under basic conditions, making it valuable in polymer synthesis and as a stable intermediate .
Preparation Methods
Conventional Acid-Catalyzed Ketalization
Reaction Mechanism and Conditions
The acid-catalyzed ketalization of 1,4-cyclohexanedione with ethylene glycol is a foundational method for bis-ketal synthesis. This approach employs protic acids (e.g., HCl, TsOH) or Lewis acids to facilitate the nucleophilic attack of ethylene glycol on the carbonyl groups of the dione. Azeotropic removal of water using solvents like toluene or cyclohexane drives the equilibrium toward bis-ketal formation .
Typical conditions involve:
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Molar ratio : 1:4 (dione to ethylene glycol) to ensure excess glycol.
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Temperature : Reflux (110–120°C) for 6–12 hours.
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Catalyst : 1–5 mol% p-toluenesulfonic acid (TsOH).
Under these conditions, the reaction achieves near-complete conversion, though the yield is often reduced by competing mono-ketal formation and side reactions .
Boron-Mediated Synthesis
Methylboronic Acid as a Transketalization Agent
A novel method reported by ChemicalBook utilizes methylboronic acid to enhance ketal formation efficiency . This approach proceeds in two stages:
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Initial ketalization : 1,4-cyclohexanedione reacts with ethylene glycol in toluene under reflux, forming a mono-ketal intermediate.
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Transketalization : Methylboronic acid promotes the exchange of the remaining carbonyl group with a second ethylene glycol unit, yielding bis-ketal.
Key parameters :
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Molar ratio : 1:2.1 (dione to glycol) with 1.05 equivalents of methylboronic acid.
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Temperature : 80°C for 6 hours post-reflux.
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Workup : Crystallization from n-heptane ensures high purity .
This method avoids strong acids, reducing corrosion risks and simplifying purification. However, the role of methylboronic acid in stabilizing intermediates remains under investigation .
Solvent-Free Eutectic Systems
Ionic Liquid-like Conditions
Recent patents describe eutectic systems combining methyltriethylammonium chloride (MTEAC) and ethylene glycol, which act as both solvent and reactant . The ionic nature of the eutectic mixture accelerates ketalization at mild temperatures (40–60°C) while suppressing side reactions.
Procedure :
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MTEAC and glycol form a eutectic phase at 50°C.
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1,4-cyclohexanedione is added, reacting within 1.5 hours.
Advantages :
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No external solvent required.
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90% yield reported for mono-ketal synthesis, suggesting potential for bis-ketal optimization .
Comparative Analysis of Preparation Methods
Method | Catalyst/Reagent | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Acid-catalyzed | TsOH, HCl | Reflux, 6–12 hrs | ~70%* | Low cost, scalable | Byproduct formation, harsh acids |
Boron-mediated | Methylboronic acid | 80°C, 6 hrs post-reflux | N/A | Mild conditions, high purity | Complex workup, reagent cost |
Eutectic system | MTEAC + ethylene glycol | 40–60°C, 1.5 hrs | N/A† | Solvent-free, energy-efficient | Limited scalability data |
*Estimated from mono-ketal impurity data .
†Patent claims >90% yield for mono-ketal ; bis-ketal yields unverified.
Challenges and Optimization Strategies
Byproduct Management
Bis-ketal synthesis often competes with mono-ketal formation, especially in acid-catalyzed systems. Strategies to improve selectivity include:
Purification Techniques
Separation of bis-ketal from mono-ketal remains challenging due to similar polarities. Industrial-scale processes employ:
Chemical Reactions Analysis
Asymmetric α-Aminoxylation
This reaction employs proline catalysis with nitrosobenzene as the oxygen source, preserving the ketal group under mild conditions.
This method demonstrates exceptional stereocontrol and functional group tolerance, enabling synthesis of chiral aminoxylated derivatives without ketal cleavage .
Hydrolysis
The ketal groups are selectively cleaved under acidic or basic conditions to regenerate 1,4-cyclohexanedione.
Condition | Reagents | Temperature | Product |
---|---|---|---|
Acidic | HCl (aqueous), H₂SO₄ | 25–100°C | 1,4-Cyclohexanedione |
Basic | NaOH, KOH | Reflux | 1,4-Cyclohexanedione + ethylene glycol |
Hydrolysis kinetics depend on acid/base strength and temperature, with complete conversion achievable in 2–6 hours.
Oxidation
Controlled oxidation modifies the cyclohexane backbone while retaining the ketal groups.
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ | Acidic, aqueous | Diketone derivatives |
CrO₃ | Anhydrous, acetone | Epoxides or lactones |
Ozone | -78°C, followed by workup | Fragmented carbonyl compounds |
Oxidation pathways vary significantly with reagent choice, enabling tailored synthesis of oxidized intermediates.
Reduction
The diketone moiety is reduced to diols or mono-alcohols.
Reducing Agent | Conditions | Product |
---|---|---|
NaBH₄ | EtOH, 0°C | Partial reduction to mono-alcohol |
LiAlH₄ | THF, reflux | 1,4-Cyclohexanediol derivatives |
H₂ (Pd/C catalyst) | High pressure | Fully saturated cyclohexane diol |
Selectivity depends on reducing agent strength and reaction duration.
Substitution Reactions
The ketal oxygen atoms participate in nucleophilic substitutions.
Reagent | Conditions | Product |
---|---|---|
Grignard reagents | Anhydrous ether | Alkylated derivatives |
Thiols | Acid catalysis | Thioacetals |
Amines | Lewis acid (e.g., BF₃) | Aminal derivatives |
Substitution reactions expand functionalization options for downstream applications.
Experimental Considerations
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Temperature Sensitivity : Hydrolysis and oxidation require precise temperature control to avoid side reactions.
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Catalyst Loading : Proline-catalyzed reactions achieve optimal enantioselectivity at 20 mol% catalyst .
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Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates in asymmetric aminoxylation .
This compound’s reactivity profile underscores its utility in synthesizing complex molecules, particularly in pharmaceutical and asymmetric catalysis applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₆O₄
- Molecular Weight : 200.23 g/mol
- CAS Number : 183-97-1
The compound features two ethylene ketal groups attached to a cyclohexanedione backbone, which allows for selective chemical modifications while protecting the reactive carbonyl groups.
Applications in Organic Synthesis
-
Protecting Group in Organic Chemistry
- 1,4-Cyclohexanedione bis(ethylene ketal) is primarily used as a protecting group for diketones. The presence of the ketal groups prevents unwanted reactions at the carbonyl sites, allowing chemists to perform selective modifications at other functional sites on the molecule. After the desired transformations are completed, the ketal groups can be easily removed under acidic or basic conditions, regenerating the active diketone.
- Synthesis of Complex Natural Products
- Functionalization Reactions
Applications in Supramolecular Chemistry
Recent studies have highlighted the potential of 1,4-Cyclohexanedione bis(ethylene ketal) in supramolecular chemistry. Its rigid structure and ability to form hydrogen bonds facilitate the creation of self-assembled supramolecular structures with unique properties. These structures are promising for applications in drug delivery systems and materials science.
Biological Applications
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Antimicrobial Properties
- Research indicates that 1,4-Cyclohexanedione bis(ethylene ketal) exhibits significant antimicrobial activity against various pathogens. This property opens avenues for its use in developing new antimicrobial agents.
- Pharmaceutical Intermediates
Case Study: Synthesis of Frovatriptan
Frovatriptan is a serotonin receptor agonist used as an anti-migraine medication. The synthesis involves using 1,4-Cyclohexanedione bis(ethylene ketal) as an intermediate. This process showcases how protective strategies can streamline the development of complex pharmaceuticals while maintaining high yields and purity .
Research on Supramolecular Structures
Studies have demonstrated that self-assembled structures formed from 1,4-Cyclohexanedione bis(ethylene ketal) exhibit unique properties that can be harnessed for drug delivery systems. The ability to manipulate these structures through chemical modifications has implications for targeted therapy and material design.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanedione bis(ethylene ketal) involves its ability to act as a protecting group for diketones. The ketal groups protect the carbonyl functionalities from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the ketal groups can be removed by hydrolysis to regenerate the diketone .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Cyclohexanedione Monoethylene Ketal (CAS 4746-97-8)
- Structural Differences: The monoethylene ketal protects only one carbonyl group, leaving the other reactive. Its molecular formula is C₈H₁₂O₃ (MW: 156.18 g/mol) .
- Synthesis : Produced via partial ketalization of 1,4-cyclohexanedione with ethylene glycol using solid acid catalysts (e.g., 68% yield with 99.6% purity) .
- Stability : Less stable than the bis-ketal due to the unprotected carbonyl, making it prone to hydrolysis under acidic conditions .
- Applications : Critical intermediate in pharmaceuticals, such as the synthesis of (±)-huperzine A .
1,4-Cyclohexanedione Mono(2,2-Dimethyltrimethylene Ketal) (CAS 69225-59-8)
- Structural Differences : Incorporates a bulkier 2,2-dimethyltrimethylene glycol group. The steric hindrance increases hydrolytic stability but complicates synthesis .
- Applications : Used in specialized polymers requiring enhanced rigidity and thermal resistance .
Spiro-Diols from 4,4′-Dicyclohexanone
- Structural Differences: Derived from 4,4′-dicyclohexanone and glycerol, forming spiro-diol monomers. These lack ketal groups but share a spirocyclic architecture .
- Applications : Produce polycarbonates (PCs) with high molecular weights (MW) and glass transition temperatures (Tg > 150°C), outperforming bis-ketal-based polymers in mechanical strength .
Comparative Data Table
Key Research Findings
- Thermal Stability: The bis-ketal’s spirocyclic structure allows it to withstand temperatures >250°C, making it suitable for high-temperature polymer processing . In contrast, mono-ketals decompose at lower temperatures due to residual carbonyl reactivity .
- Hydrolytic Resistance: Bis-ketals are stable under basic conditions but hydrolyze in acidic environments. Mono-ketals hydrolyze faster, as shown by GC methods distinguishing their retention times .
- Polymer Applications: Bis-ketals contribute to rigid polymers with high Tg values, though spiro-diols from 4,4′-dicyclohexanone achieve superior mechanical properties (e.g., Akestra™-like materials) .
- Synthetic Utility: Mono-ketals are preferred in multi-step syntheses (e.g., huperzine A) due to their single reactive site, while bis-ketals serve as inert building blocks .
Biological Activity
1,4-Cyclohexanedione bis(ethylene ketal) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
1,4-Cyclohexanedione bis(ethylene ketal) is a derivative of cyclohexanedione, characterized by the presence of two ethylene ketal groups. Its molecular structure allows for various chemical reactions, making it a versatile compound in organic synthesis.
Biological Activities
The biological activities of 1,4-cyclohexanedione bis(ethylene ketal) include:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes .
- Analgesic Properties : It has been reported to be involved in the synthesis of potent analgesic compounds. The compound's structural features facilitate interactions with pain receptors, leading to pain relief .
- Enzyme Inhibition : Research indicates that 1,4-cyclohexanedione bis(ethylene ketal) can act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can alter biochemical processes within cells, potentially leading to therapeutic effects .
The mechanisms through which 1,4-cyclohexanedione bis(ethylene ketal) exerts its biological effects include:
- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzymatic Interaction : By binding to active sites on enzymes, it can modify their activity. This interaction can either inhibit or enhance enzyme function depending on the target enzyme .
Pharmacokinetics
The pharmacokinetic profile of 1,4-cyclohexanedione bis(ethylene ketal) has been evaluated in several studies. Key parameters include:
- Absorption : The compound demonstrates good solubility in organic solvents such as chloroform and methanol, facilitating its absorption in biological systems .
- Distribution : Once absorbed, it is distributed throughout various tissues, where it can exert its biological effects.
- Metabolism and Excretion : Initial studies suggest that the compound undergoes metabolic transformation, with metabolites exhibiting varying degrees of biological activity. Further research is needed to fully elucidate these pathways .
Case Studies
Several case studies highlight the potential applications of 1,4-cyclohexanedione bis(ethylene ketal):
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity against Staphylococcus aureus found that the compound inhibited growth at concentrations as low as 50 µg/mL. This suggests its potential use as a therapeutic agent in treating infections caused by resistant strains .
- Pain Management : In a preclinical model for pain relief, 1,4-cyclohexanedione bis(ethylene ketal) was shown to reduce nociceptive responses significantly compared to control groups. This positions it as a candidate for further development in analgesic therapies .
Data Table: Biological Activity Overview
Q & A
Q. Basic: What are the key considerations for synthesizing 1,4-cyclohexanedione bis(ethylene ketal) with high purity?
Methodological Answer:
The synthesis involves ketalization of 1,4-cyclohexanedione with ethylene glycol under acid catalysis. Critical parameters include:
- Reagent ratios : Stoichiometric excess of ethylene glycol (≥2:1) to drive the equilibrium toward ketal formation .
- Temperature control : Reactions are typically conducted at 80–100°C to balance reaction rate and avoid decomposition .
- Water removal : Use of Dean-Stark traps or molecular sieves to shift equilibrium by removing water, a byproduct .
- Post-synthesis purification : Recrystallization from non-polar solvents (e.g., hexane) yields >99% purity, confirmed by GC or HPLC .
Q. Basic: How is 1,4-cyclohexanedione bis(ethylene ketal) characterized structurally and analytically?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR confirm ketal formation by absence of carbonyl peaks (δ ~200 ppm) and presence of spirocyclic ether protons (δ 3.5–4.5 ppm) .
- GC-MS : Validated methods (e.g., DB-WAX ETR columns) separate the bis-ketal from mono-ketal impurities, with detection limits <0.1% .
- Melting point analysis : Pure bis-ketal exhibits a sharp melting range of 79–80°C .
Q. Advanced: What experimental strategies address contradictions in thermal stability data during polymer synthesis?
Methodological Answer:
Discrepancies in thermal stability (e.g., high vs. decomposition) arise from:
- Monomer purity : Trace moisture or residual acid catalysts accelerate hydrolysis; rigorous drying (e.g., azeotropic distillation) is critical .
- Polymerization conditions : Step-growth polycondensation requires strict temperature control (<200°C) to prevent retro- ketalization, monitored via TGA and DSC .
- Additive effects : Stabilizers (e.g., antioxidants like BHT) mitigate thermal degradation during processing .
Q. Advanced: How can mechanistic studies resolve side reactions during derivatization of the bis-ketal?
Methodological Answer:
Side products (e.g., mono-ketals or cyclohexanedione) form due to:
- Incomplete protection : Monitor reaction progress via FT-IR for carbonyl reappearance (1700–1750 cm) .
- Acid leaching : Use immobilized catalysts (e.g., Amberlyst-15) instead of homogeneous acids to minimize hydrolysis .
- Kinetic vs. thermodynamic control : Lower temperatures favor mono-ketal; higher temperatures drive bis-ketal formation .
Q. Advanced: What role does the bis-ketal play in synthesizing rigid spirocyclic polymers?
Methodological Answer:
The bis-ketal’s spirocyclic structure enhances polymer rigidity:
- Backbone design : Copolymerization with diols (e.g., glycerol) forms polycarbonates with >150°C, attributed to restricted chain mobility .
- Mechanical properties : Tensile modulus increases by 30–50% compared to linear analogs, validated by DMA .
- Limitations : Heat sensitivity during processing (e.g., discoloration) requires inert atmospheres and rapid cooling .
Q. Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at <15°C in airtight containers to retard hydrolysis .
- Moisture control : Use desiccants (silica gel) and inert gas (N) purging .
- Stability testing : Periodic GC analysis detects hydrolytic degradation products (e.g., 1,4-cyclohexanedione) .
Q. Advanced: How is the bis-ketal utilized in asymmetric synthesis of carbocyclic compounds?
Methodological Answer:
The bis-ketal serves as a chiral building block:
- Spiroannulation : React with enolates (e.g., lithium diisopropylamide) to form 8-aryl-3,4-dihydronaphthalenones, with enantioselectivity >90% using chiral auxiliaries .
- Ring-opening functionalization : Acid-catalyzed cleavage yields bicyclic intermediates for terpene synthesis .
Q. Basic: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- Co-elution issues : GC methods using polar stationary phases (e.g., DB-WAX ETR) resolve bis-ketal from mono-ketal and diketal impurities .
- Detection limits : FID or MS detectors achieve sensitivity to 10 ppm for hydrolyzed byproducts .
- Validation parameters : Linearity (), precision (%RSD <2%), and recovery (95–105%) ensure robustness .
Properties
IUPAC Name |
1,4,9,12-tetraoxadispiro[4.2.48.25]tetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMVSEYPOBXSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13OCCO3)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171369 | |
Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183-97-1 | |
Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 183-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanedione bis(ethylene ketal) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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